Endothelin Receptor Antagonist Scaffold: ETA Affinity and Selectivity Relative to ETB
The pyrrolidine-3-carboxylic acid scaffold forms the core of A-216546 (ABT-546), a potent ETA-selective antagonist. Comparative binding affinity data demonstrate that the optimized 2,4-diaryl-substituted pyrrolidine-3-carboxylic acid derivative A-216546 binds to the human ETA receptor with a Ki of 0.46 nM, while its affinity for the ETB receptor is 13,000 nM, yielding an ETB/ETA activity ratio of >28,000-fold [1]. In contrast, the parent 2,4-diaryl-substituted pyrrolidine-3-carboxylic acid derivative ABT-627 (A-147627) exhibits a Ki of 0.034 nM for ETA but only 2,000-fold selectivity over ETB [2]. The scaffold's capacity to achieve subnanomolar potency and tunable receptor selectivity distinguishes it from alternative heterocyclic cores employed in endothelin antagonism.
| Evidence Dimension | Endothelin ETA receptor binding affinity (Ki) and ETA/ETB selectivity |
|---|---|
| Target Compound Data | Ki (ETA) = 0.46 nM; Ki (ETB) = 13,000 nM; selectivity >28,000-fold |
| Comparator Or Baseline | ABT-627 (A-147627): Ki (ETA) = 0.034 nM; selectivity = 2,000-fold |
| Quantified Difference | 14-fold reduction in ETA affinity but 14-fold increase in ETA/ETB selectivity |
| Conditions | Competitive radioligand binding assays using cloned human endothelin receptors |
Why This Matters
The pyrrolidine-3-carboxylic acid scaffold enables fine-tuning of receptor selectivity, a critical parameter for cardiovascular drug development and target validation studies.
- [1] Liu G, Kozmina NS, Winn M, et al. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). J Med Chem. 1998;41(17):3261-3275. doi:10.1021/jm980217s View Source
- [2] von Geldern TW, Tasker AS, Sorensen BK, et al. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ETB selectivity. J Med Chem. 1999;42(18):3668-3678. doi:10.1021/jm990170q View Source
